3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Description
3-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a difluoroethoxy-methyl substituent at position 3 and a carboxylic acid group at position 4 of the pyrazole ring. This compound is of significant interest in agrochemical and pharmaceutical research due to the electronic and steric effects imparted by fluorine atoms, which enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O3/c1-12-2-5(8(13)14)6(11-12)3-15-4-7(9)10/h2,7H,3-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCOQJMTWDBFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux with a dehydrating agent to facilitate the formation of the difluoroethoxy group . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Scientific Research Applications
Fungicide Development
3-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid serves as a precursor for several fungicides that inhibit succinate dehydrogenase (SDHI), a critical enzyme in the mitochondrial respiration chain of fungi. This inhibition mechanism is pivotal for controlling various fungal pathogens.
Notable Fungicides Derived from This Compound:
| Fungicide Name | Year Registered | Target Pathogens |
|---|---|---|
| Isopyrazam | 2010 | Various fungal species |
| Sedaxane | 2011 | Fungal diseases in crops |
| Bixafen | 2011 | Broad-spectrum fungal control |
| Fluxapyroxad | 2011 | Effective against Zymoseptoria tritici |
| Benzovindiflupyr | 2012 | Various crop diseases |
| Pydiflumetofen | 2016 | Broad-spectrum efficacy |
| Inpyrfluxam | 2019 | Newer generation fungicide |
These fungicides are particularly effective against major crop pests such as Alternaria species, which cause significant agricultural losses.
Environmental Impact and Metabolism
The acid has been identified as a metabolite of several commercial fungicides like fluxapyroxad and pydiflumetofen. Its presence in the environment raises concerns regarding the ecological impact of these compounds, especially in agricultural runoff.
Research and Development
Recent studies have focused on enhancing the efficacy and specificity of pyrazole-based fungicides. Research has demonstrated that modifications to the pyrazole structure can lead to improved inhibitory activity against succinate dehydrogenase, thus broadening the spectrum of controlled fungal diseases.
Key Research Findings:
- Structure-Activity Relationship Studies : Investigations into how structural modifications affect biological activity have led to the discovery of more potent derivatives.
- Pharmacophore Modeling : Advanced computational techniques have been employed to design new compounds with enhanced fungicidal properties.
Case Study 1: Efficacy against Zymoseptoria tritici
A study conducted on the efficacy of fluxapyroxad (derived from this compound) showed significant control over Zymoseptoria tritici, a pathogen responsible for septoria leaf blotch in wheat. The results indicated that formulations containing this compound provided superior disease management compared to traditional fungicides.
Case Study 2: Environmental Persistence
Research published by the US Geological Survey examined the environmental persistence of metabolites from pyrazole-based fungicides, including 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid. Findings revealed that while these metabolites are less toxic than their parent compounds, their presence in soil and water systems necessitates further monitoring to assess long-term ecological effects.
Mechanism of Action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Analysis and Key Derivatives
The following table summarizes structurally related pyrazole-4-carboxylic acids and their distinguishing features:
Physicochemical Properties
- Electron-Withdrawing Effects: The difluoroethoxy-methyl group in the target compound introduces moderate electron-withdrawing effects via the ether oxygen and fluorine atoms, balancing solubility (via oxygen) and lipophilicity (via CF2) . In contrast, the difluoromethyl group (CF2H) in CAS 176969-34-9 is strongly electron-withdrawing, increasing acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs .
- Bulky substituents like phenyl rings (e.g., in 5-methyl-1,3-diphenyl derivatives) significantly reduce solubility but enhance thermal stability .
Biological Activity
3-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative recognized for its significant biological activities, particularly in the field of agriculture as a fungicide. This compound is part of a broader class of succinate dehydrogenase inhibitors (SDHIs), which have been developed to combat various phytopathogenic fungi.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a difluoroethoxy group and a carboxylic acid moiety. Its molecular formula is . The presence of the difluoroethoxy group enhances its lipophilicity, facilitating better membrane penetration and interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. By inhibiting SDH, the compound disrupts the energy production in fungi, leading to their death. This mechanism has been well-documented since the introduction of SDHI fungicides in the 1960s .
Antifungal Efficacy
Research indicates that 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid exhibits moderate to excellent antifungal activity against several phytopathogenic fungi. In vitro studies have shown that this compound can effectively inhibit mycelial growth, with some derivatives displaying higher efficacy than established fungicides like boscalid .
Structure-Activity Relationship (SAR)
A series of studies have explored the structure-activity relationships of various derivatives of this compound. For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (compound 9m) demonstrated superior antifungal activity against multiple fungal species compared to boscalid . The activity levels against specific fungi are summarized in Table 1.
| Compound | Fungal Species Tested | EC50 (µg/mL) |
|---|---|---|
| 9m | Colletotrichum orbiculare | 5.50 |
| Rhizoctonia solani | 14.40 | |
| Phytophthora infestans | 75.54 | |
| Fusarium moniliforme | 79.42 | |
| Botryosphaeria berengeriana | 28.29 | |
| Boscalid | Various | 83.61 |
Case Studies
Case Study 1: Efficacy Against Septoria Leaf Blotch
In field trials, compounds derived from 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid have shown promising results in controlling Zymoseptoria tritici, a major pathogen affecting wheat crops. The application of these compounds led to significant reductions in disease severity compared to untreated controls.
Case Study 2: Environmental Impact
Studies assessing the environmental persistence of this compound indicate that it may degrade into less harmful metabolites when used in agricultural settings. This characteristic is crucial for sustainable agricultural practices and reducing ecological footprints .
Q & A
Q. What are the established synthetic routes for 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with 2,2-difluoroethoxy-substituted reagents, followed by hydrolysis. A common approach involves:
- Step 1 : Cyclocondensation using DMF-DMA (N,N-dimethylformamide dimethyl acetal) and phenylhydrazine derivatives to form the pyrazole core.
- Step 2 : Alkylation at the 3-position with 2,2-difluoroethoxymethyl groups under basic conditions.
- Step 3 : Hydrolysis of the ester group (e.g., ethyl or methyl ester) to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Key characterization methods include:
- NMR Spectroscopy : and NMR in DMSO- or CDCl to confirm substituent positions (e.g., methyl at N1, difluoroethoxy groups). Peaks for the pyrazole ring protons appear between δ 6.5–8.5 ppm, while the carboxylic acid proton is typically absent due to exchange broadening .
- IR Spectroscopy : A strong absorption band near 1680–1720 cm confirms the carboxylic acid C=O stretch .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 263.1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during alkylation of the pyrazole core?
- Catalyst Selection : NaN in DMF at 50°C enhances nucleophilic substitution efficiency for introducing the difluoroethoxymethyl group .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, while avoiding protic solvents prevents undesired hydrolysis .
- Temperature Control : Maintaining 50–60°C minimizes side reactions (e.g., over-alkylation) .
Q. What mechanistic insights explain the regioselectivity of the cyclocondensation step?
Theoretical studies (DFT calculations) indicate that electron-withdrawing groups (e.g., carboxylic acid) at the 4-position direct electrophilic attack to the 5-position of the pyrazole ring. Steric effects from the 1-methyl group further stabilize the transition state, favoring the observed regiochemistry .
Q. How should researchers handle contradictions in reported biological activity data for this compound?
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-2 vs. 5-LOX) can alter IC values. Cross-validate using standardized assays .
- Solubility Factors : Poor aqueous solubility (logP ~1.8) may lead to inconsistent in vitro results. Use co-solvents like DMSO (<1% v/v) or formulate as sodium salts for improved bioavailability .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Assess membrane permeability via logP and polar surface area (PSA) calculations.
- Docking Studies : Predict binding affinity to targets (e.g., cyclooxygenase enzymes) using AutoDock Vina or Schrödinger Suite .
Methodological & Safety Considerations
Q. How can researchers validate the purity of synthesized batches?
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient: 10–90% ACN over 20 min). Purity >98% is indicated by a single peak at retention time ~12.5 min .
- Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .
Q. What safety protocols are critical during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
